KOtBu THF
Overview
Description
KOtBu THF is a useful research compound. Its molecular formula is C8H17KO2 and its molecular weight is 184.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality KOtBu THF suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about KOtBu THF including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modification : It is used in the dehydrochlorination of tert-chlorine-telechelic polyisobutylene, influencing the chain end structure and functionality during this process (Feldthusen, Iván, & Müller, 1998).
Catalysis in Organic Reactions : Potassium tert-butoxide acts as a nucleophilic oxygen source in the hydration of nitriles to amides under anhydrous conditions, providing an efficient and economical synthetic route to amides (Midya, Kapat, Maiti, & Dash, 2015).
Synthesis of Heterocycles : It catalyzes the intramolecular anionic cyclization of (2-alkynylbenzyl)oxy nitriles for the preparation of benzofuroazepines (Gai, Back, & Zeni, 2015).
Formation of Fluoroolefins : Potassium tert-butoxide in THF is utilized for the regioselective formation of fluorohydrins and their conversion to fluoroolefins (Suga, Hamatani, & Schlosser, 1990).
Promotion of Cyclization Reactions : It is effective in the selective cyclization of aromatic alkynols and alkynylamines (Li, Shi, Mao, Zhao, Wu, & Liu, 2014).
Applications in Analytical Chemistry : It is involved in the fluorescence staining of salicylaldehyde azine for the determination of potassium tert-butoxide concentrations (Jinlai, Jian, Xu, Yang, Su, Xu, Wang, Nan, & Wang, 2016).
properties
IUPAC Name |
potassium;2-methylpropan-2-olate;oxolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O.C4H9O.K/c1-2-4-5-3-1;1-4(2,3)5;/h1-4H2;1-3H3;/q;-1;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWDQJYCCQFDAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].C1CCOC1.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17KO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
KOtBu THF |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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